

C188: A Comprehensive Technical Guide to a Potent STAT3 Inhibitor

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Compound of Interest		
Compound Name:	C188	
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Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. **C188**, and its more potent derivative **C188**-9 (also known as TTI-101), are small molecule inhibitors that directly target the STAT3 protein, disrupting its function and downstream signaling. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of **C188**. Detailed experimental protocols for key biological assays and a comprehensive summary of its preclinical activity are also presented to facilitate further research and development of this promising anti-cancer agent.

Chemical Structure and Properties

C188-9 is a binaphthol-sulfonamide derivative with the chemical formula C27H21NO5S and a molecular weight of 471.52 g/mol .[1][2]

Table 1: Chemical Identifiers for C188-9



Identifier	Value
IUPAC Name	N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4- methoxy-benzenesulfonamide[2]
CAS Number	432001-19-9[1][2]
Molecular Formula	C27H21NO5S[1][2]
Molecular Weight	471.52[1][2]
SMILES	OC1=C(C2=C(O)C(C=CC=C3)=C3C(NS(C4=C C=C(OC)C=C4) (=O)=O)=C2)C(C=CC=C5)=C5C=C1[2]
InChI Key	QDCJDYWGYVPBDO-UHFFFAOYSA-N[2]

Physicochemical Properties:

C188-9 is a yellow solid. Its solubility has been reported in various solvents.

Table 2: Solubility of C188-9

Solvent	Solubility
DMSO	≥ 62 mg/mL (131.49 mM)
DMF	10 mg/mL
DMSO:PBS (pH 7.2) (1:5)	0.16 mg/mL[2]

Pharmacological Properties and Mechanism of Action

C188-9 is a potent and selective inhibitor of STAT3.[1][2] It exerts its effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization.

Mechanism of Action



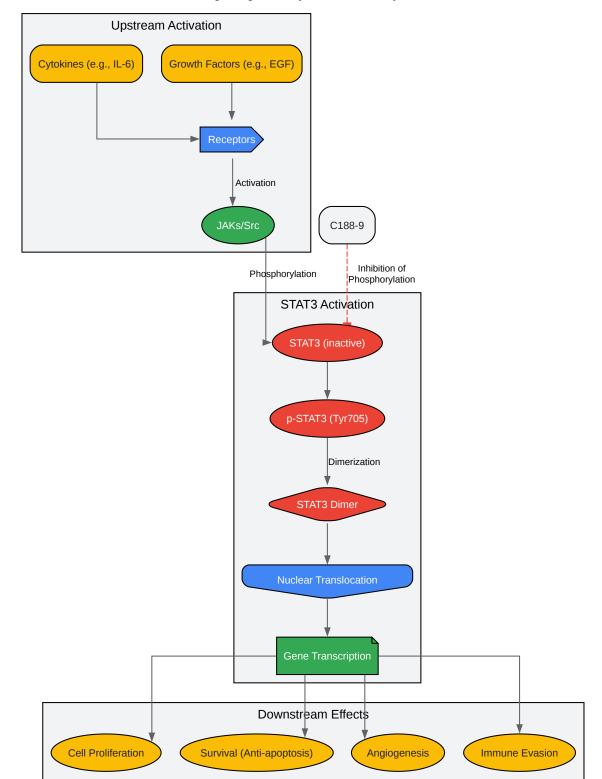




The primary mechanism of action of **C188**-9 involves the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue. This phosphorylation event is a critical step in the activation of STAT3, which is typically mediated by upstream kinases such as Janus kinases (JAKs) and Src family kinases. By binding to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain, **C188**-9 prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby inhibiting its phosphorylation.

Inhibition of STAT3 phosphorylation prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately leading to the downregulation of STAT3 target gene expression. These target genes are involved in a wide range of cellular processes critical for tumor progression, including proliferation, survival, angiogenesis, and immune evasion. **C188**-9 has been shown to be selective for STAT3 over other STAT family members, such as STAT1, although some effects on STAT1-regulated genes have been observed at higher concentrations. Importantly, **C188**-9 does not inhibit the activity of upstream kinases like JAKs or Src.





STAT3 Signaling Pathway and Inhibition by C188-9

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Caption: C188-9 inhibits the STAT3 signaling pathway.



Preclinical Efficacy

C188-9 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.

Table 3: In Vitro Activity of C188-9 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / EC50	Reference
MDA-MB-468	Breast Cancer	Apoptosis	0.73 μΜ	[3]
MDA-MB-231	Breast Cancer	Apoptosis	3.96 μM	[3]
MDA-MB-435	Breast Cancer	Apoptosis	7.01 μM	[3]
AML cell lines	Acute Myeloid Leukemia	STAT3 Activation	4-7 μΜ	[2]
Primary AML samples	Acute Myeloid Leukemia	STAT3 Activation	8-18 μΜ	[2]
Primary AML samples	Acute Myeloid Leukemia	Apoptosis	6-50 μΜ	[2]
HepG2	Hepatoma	Viability	10.19 μΜ	[2]
Huh7	Hepatoma	Viability	11.27 μΜ	[2]
PLC/PRF/5	Hepatoma	Viability	11.83 μΜ	[2]
UM-SCC-17B	Head and Neck Squamous Cell Carcinoma	pSTAT3 Inhibition	10.6 μΜ	

In vivo, **C188**-9 has shown good oral bioavailability and tumor concentration. Administration of **C188**-9 has been shown to inhibit tumor growth in xenograft models of head and neck squamous cell carcinoma and has demonstrated efficacy in models of cancer cachexia by preserving muscle mass.[2]

Table 4: Pharmacokinetic and In Vivo Formulation of C188-9



Parameter	Value
Binding Affinity (Kd)	4.7 nM
Inhibitory Constant (Ki)	136 nM (for binding to STAT3 SH2 domain)
In Vivo Formulation	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

Experimental Protocols Western Blot for Phospho-STAT3 (Tyr705)

This protocol describes the detection of phosphorylated STAT3 in cell lysates following treatment with **C188**-9.

Materials:

- C188-9
- Cancer cell line of interest
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
- · HRP-conjugated secondary antibody
- Chemiluminescent substrate



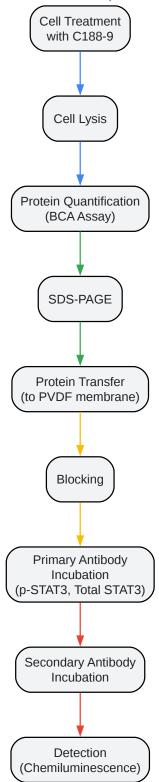
· Imaging system

Procedure:

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of C188-9 for the desired time (e.g., 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.



Western Blot Workflow for pSTAT3 Detection



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References

- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
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